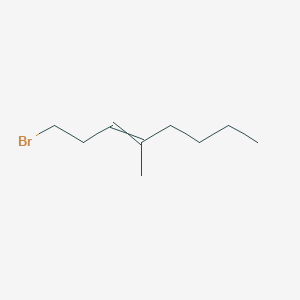
1-Bromo-4-methyloct-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methyloct-3-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a bromine atom and a double bond within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyloct-3-ene can be synthesized through several methods. One common approach involves the bromination of 4-methyloct-3-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under light or heat to facilitate the formation of the bromine radical .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-methyloct-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide: Used for elimination reactions.
Hydrogen halides (HBr): Used for addition reactions.
Major Products Formed:
Alcohols and Ethers: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Dihalides and Haloalkanes: Formed through addition reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methyloct-3-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methyloct-3-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. For example, in bromination reactions, the formation of a bromine radical initiates the reaction, leading to the substitution of a hydrogen atom with a bromine atom . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methylbut-2-ene: Another brominated alkene with similar reactivity but different molecular structure.
4-Bromo-3-methylbut-1-ene: A compound with a similar bromine and double bond arrangement but different carbon chain length.
Uniqueness: 1-Bromo-4-methyloct-3-ene is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the bromine atom and double bond make it suitable for specific synthetic applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
64286-69-7 |
|---|---|
Molekularformel |
C9H17Br |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-bromo-4-methyloct-3-ene |
InChI |
InChI=1S/C9H17Br/c1-3-4-6-9(2)7-5-8-10/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
CUYPXQCHHBXXGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)

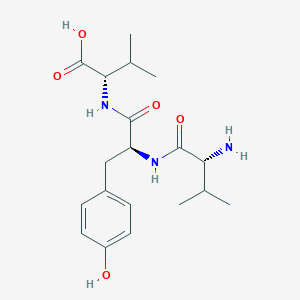
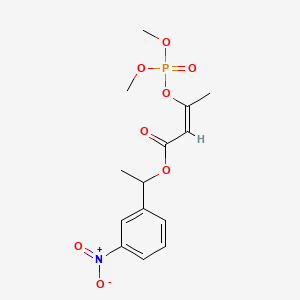
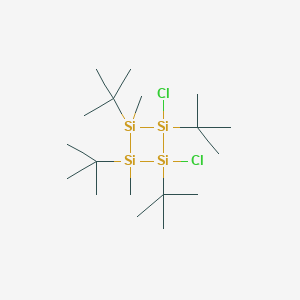
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)

![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)

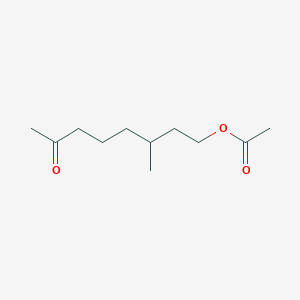
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
